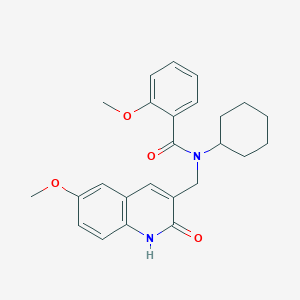
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as CM-118, is a small molecule that has been studied for its potential use in cancer treatment. The compound was first synthesized in 2014 by a team of researchers at the University of Texas at Austin. Since then, it has been the subject of numerous scientific studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are important for cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation, apoptosis, and DNA repair. In addition, it has been shown to inhibit the activity of the transcription factor STAT3, which is involved in the regulation of cell survival and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, which are important for its potential use in cancer treatment. For example, it has been shown to induce the expression of several genes that are involved in apoptosis and DNA damage response. In addition, it has been shown to inhibit the activity of several enzymes that are involved in the regulation of cell growth and survival. These effects suggest that this compound may be a potent inhibitor of cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is that it has been shown to be effective at inhibiting the growth of several types of cancer cells, which makes it a promising candidate for the development of new cancer therapies. In addition, it has been shown to have relatively low toxicity in normal cells, which suggests that it may have fewer side effects than other cancer treatments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide. One direction is to further explore its mechanism of action, which may provide insights into how it can be optimized for use in cancer treatment. Another direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, it may be useful to explore its potential use in the treatment of other diseases, such as autoimmune disorders or infectious diseases.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide involves several steps, which have been detailed in scientific publications. The first step is the preparation of 2-hydroxy-6-methoxyquinoline-3-carboxylic acid, which is then reacted with N-cyclohexyl-N-(2-hydroxyethyl)amine to produce the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, which is important for its use in scientific research.
Applications De Recherche Scientifique
N-cyclohexyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied for its potential use in cancer treatment. Specifically, it has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that this compound may be a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-cyclohexyl-2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-30-20-12-13-22-17(15-20)14-18(24(28)26-22)16-27(19-8-4-3-5-9-19)25(29)21-10-6-7-11-23(21)31-2/h6-7,10-15,19H,3-5,8-9,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFFLWKBWZAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

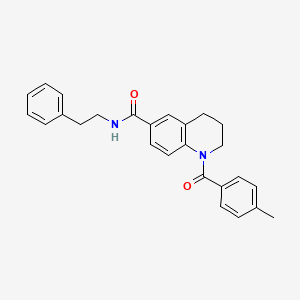
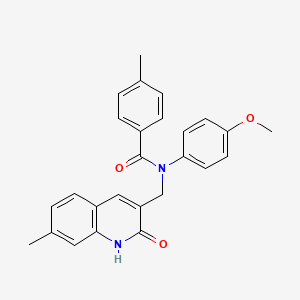
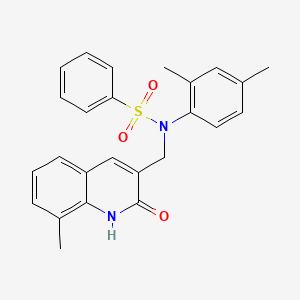
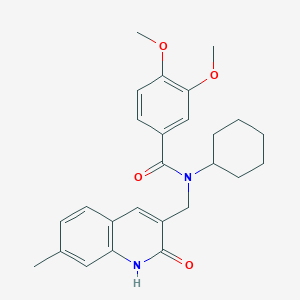
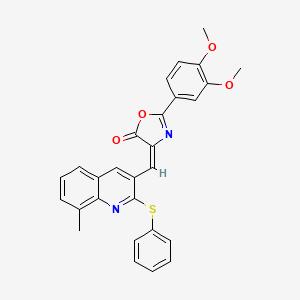
![3-(2-chlorophenyl)-6-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7697662.png)
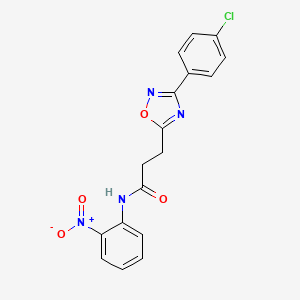
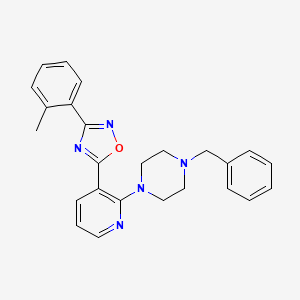
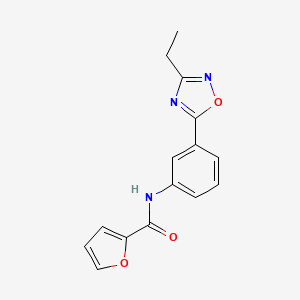
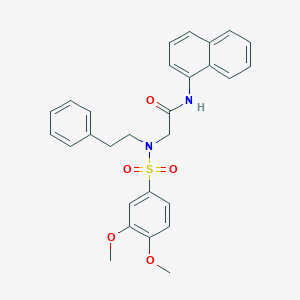
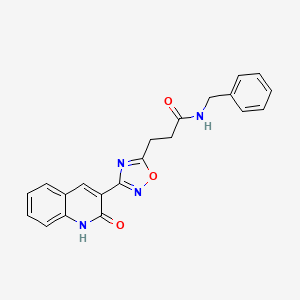
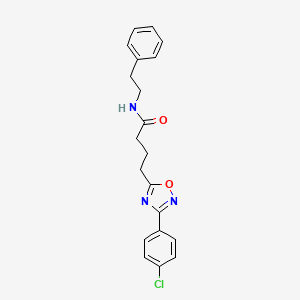
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
